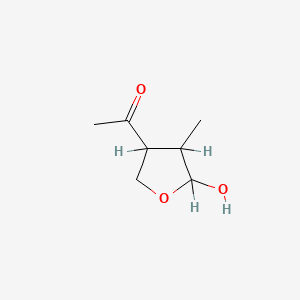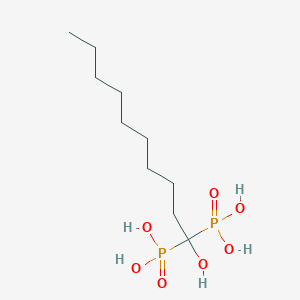
Antofloxacin Hydrochloride
Overview
Description
Antofloxacin Hydrochloride is a new fluoroquinolone antibiotic developed by Chinese researchers. It is an 8-amino derivative of levofloxacin and exhibits broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens . This compound is particularly noted for its potent antibacterial properties and is used to treat various bacterial infections.
Preparation Methods
The preparation of Antofloxacin Hydrochloride involves the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine . The reaction is carried out at a lowered temperature to improve efficiency and reduce energy consumption. The process involves heating the reactants to 110-120°C, followed by vacuum decompression distillation to remove pyridine from the reactant mixture. The resulting product is then washed with ethanol and dried to obtain high-purity this compound .
Chemical Reactions Analysis
Antofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Antofloxacin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone antibiotics and their mechanisms of action.
Biology: It is used in research on bacterial resistance and the development of new antibacterial agents.
Industry: It is used in the production of antibacterial agents and in the development of new pharmaceuticals.
Mechanism of Action
Antofloxacin Hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the DNA processes, leading to bacterial cell death. This dual inhibition reduces the likelihood of bacterial resistance development .
Comparison with Similar Compounds
Antofloxacin Hydrochloride is similar to other fluoroquinolone antibiotics, such as levofloxacin and besifloxacin hydrochloride . it is unique in its broad-spectrum activity and high efficacy against both Gram-positive and Gram-negative bacteria. Additionally, it has a lower resistance rate compared to other fluoroquinolones .
Similar Compounds
- Levofloxacin
- Besifloxacin Hydrochloride
- Ciprofloxacin
- Moxifloxacin
This compound stands out due to its potent antibacterial activity, broad-spectrum efficacy, and lower resistance rate, making it a valuable addition to the class of fluoroquinolone antibiotics .
Properties
IUPAC Name |
(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOQRSLLMARQW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873888-67-6 | |
| Record name | Antofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873888676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTOFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XRF3Y8JO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)





